molecular formula C11H12Cl2Si B14137263 2-(2,5-Dichlorophenyl)trimethylsilylacetylene

2-(2,5-Dichlorophenyl)trimethylsilylacetylene

Cat. No.: B14137263
M. Wt: 243.20 g/mol
InChI Key: BCLRRMZYXXCTKF-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)trimethylsilylacetylene is an organosilicon compound with the molecular formula C11H12Cl2Si. This compound is characterized by the presence of a trimethylsilyl group attached to an acetylene moiety, which is further connected to a dichlorophenyl ring. It is used in various organic synthesis reactions due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene typically involves the reaction of 2,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)trimethylsilylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetylene derivatives, alkanes, alkenes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Dichlorophenyl)trimethylsilylacetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene involves its interaction with specific molecular targets, such as enzymes and proteins. The trimethylsilyl group can be cleaved off to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with amino acid residues and disruption of enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)trimethylsilylacetylene is unique due to the presence of both the dichlorophenyl and trimethylsilyl groups, which confer specific chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C11H12Cl2Si

Molecular Weight

243.20 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3

InChI Key

BCLRRMZYXXCTKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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